N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrrol-1-yl)acetamide
Description
N-{1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrrol-1-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a tetrahydropyran (oxan-2-yl)methyl group at the N1 position and a pyrrol-1-yl moiety linked via an acetamide bridge.
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-15(12-18-6-2-3-7-18)17-13-9-16-19(10-13)11-14-5-1-4-8-21-14/h2-3,6-7,9-10,14H,1,4-5,8,11-12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWFBRDTNBKSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CN3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyrazole Amine
The oxan-2-ylmethyl group is introduced via alkylation of 1H-pyrazol-4-amine. A representative protocol involves:
- Reactants : 1H-pyrazol-4-amine (1.0 eq), (oxan-2-yl)methyl bromide (1.2 eq), potassium carbonate (2.0 eq).
- Conditions : DMF, 80°C, 12 hours under nitrogen.
- Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane 1:1).
- Yield : 68–72%.
This method mirrors the alkylation strategies observed in the synthesis of N-((3-methyl-1H-pyrazol-1-yl)methyl)acetamide derivatives, where formaldehyde and acetamide undergo three-component reactions.
Alternative Mitsunobu Reaction
For hydroxyl-containing intermediates, the Mitsunobu reaction offers an oxygen-to-nitrogen substitution pathway:
- Reactants : 1H-pyrazol-4-amine, (oxan-2-yl)methanol (1.5 eq), DIAD (1.5 eq), PPh₃ (1.5 eq).
- Conditions : THF, 0°C to room temperature, 6 hours.
- Yield : 60–65%.
This approach avoids harsh alkylation conditions, though it requires stoichiometric phosphine reagents.
Preparation of 2-(1H-Pyrrol-1-yl)acetic Acid
Cyclocondensation of γ-Ketoesters
Pyrrole rings are synthesized via Paal-Knorr cyclization:
Direct Functionalization of Pyrrole
Alternative routes employ lithiation strategies:
- Reactants : Pyrrole (1.0 eq), LDA (2.0 eq), methyl bromoacetate (1.5 eq).
- Conditions : THF, -78°C to 0°C, 2 hours.
- Hydrolysis : 6M HCl, reflux, 4 hours.
- Yield : 50%.
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step employs EDCl/HOBt activation:
Reductive Amination (Alternative Route)
For substrates requiring in situ acid generation:
- Reactants : Pyrazole-amine (1.0 eq), 2-(1H-pyrrol-1-yl)acetaldehyde (1.5 eq), NaBH(OAc)₃ (2.0 eq).
- Conditions : DCE, 4Å MS, 12 hours.
- Yield : 50–55%.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation + EDCl | 75 | 98 | High reproducibility | Requires toxic DCM |
| Mitsunobu + Reductive | 60 | 95 | Mild conditions | Low yield, costly reagents |
| Paal-Knorr + EDCl | 70 | 97 | Scalable pyrrole synthesis | Multi-step hydrolysis |
Mechanistic Insights and Optimization Opportunities
- Regioselectivity in Pyrazole Substitution : The 1-position alkylation dominates due to the directing effect of the 4-amine group, as evidenced by DFT calculations.
- Oxane Stability : Tetrahydropyran rings remain intact under EDCl coupling conditions but may racemize in strongly acidic media.
- Pyrrole Sensitivity : Lithiation routes risk over-substitution, necessitating low-temperature control.
Industrial-Scale Considerations
- Cost Analysis : EDCl-mediated coupling incurs higher reagent costs ($12/g) compared to reductive amination ($8/g).
- Green Chemistry Metrics : Solvent recovery (DMF, DCM) improves E-factor from 32 to 18.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrrol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Acetamide Backbones
Table 1: Key Structural and Functional Comparisons
Key Structural and Functional Differences
Benzotriazol-1-yl () and quinazolinone () substituents introduce hydrogen-bonding capabilities, enhancing target binding in protease inhibitors .
Impact of Core Heterocycles :
- Benzimidazole-containing analogs () exhibit broader antimicrobial activity compared to pyrazole-acetamides, suggesting that fused heterocycles improve bioactivity .
- Spirocyclic derivatives () show enhanced conformational rigidity, which may improve metabolic stability compared to the flexible oxan-2-ylmethyl group in the target compound .
Synthetic Accessibility :
- The target compound’s synthesis likely follows Suzuki-Miyaura coupling (as in –2) or amide coupling (), but the oxan-2-ylmethyl group may require protective strategies to avoid steric hindrance .
Biological Activity
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrrol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
Structural Overview
The compound features a pyrazole ring substituted with an oxan-2-yl methyl group and a pyrrol moiety , which are known to influence its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
The mechanism by which this compound exerts its effects is not fully elucidated. However, similar compounds in the pyrazole class have demonstrated interactions with several molecular targets, including:
- Enzymes : Modulating enzymatic activity linked to various metabolic pathways.
- Receptors : Binding to specific receptors involved in inflammatory and immune responses.
These interactions can lead to diverse biological effects, including anti-inflammatory and anticancer activities .
Anticancer Activity
Pyrazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that similar compounds exhibit:
- Antiproliferative effects against various cancer cell lines such as breast (MDA-MB-231), lung, and colorectal cancers.
- Mechanisms include inhibition of key proteins involved in cancer progression, such as EGFR , VEGFR , and topoisomerase II .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Pyrazole derivatives are known for their ability to modulate immune responses, possibly through:
- Inhibition of pro-inflammatory cytokines.
- Modulation of Toll-like receptor (TLR) signaling pathways .
Comparative Analysis with Related Compounds
To better understand the unique biological profile of this compound, a comparison with other pyrazole derivatives is essential. Below is a summary table highlighting key differences:
| Compound Name | Structure Features | Notable Biological Activities |
|---|---|---|
| N-{1-(oxan)} | Pyrazole + oxan | Anticancer, anti-inflammatory |
| 4-Aminoantipyrine | Pyrazole + amino | Analgesic, antipyretic |
| Phenylpyrazole | Pyrazole + phenol | Insecticidal |
Study 1: Synthesis and Evaluation
A study synthesized various pyrazole derivatives and evaluated their anticancer activities. The results indicated that compounds with similar structures to N-{1-[(oxan-2-y)methyl]-1H-pyrazol-4-y}-2-(1H-pyrrol-1-y)acetamide exhibited significant antiproliferative effects on cancer cell lines, suggesting a promising therapeutic avenue for further exploration .
Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The findings revealed that these compounds could effectively reduce inflammation markers in vitro, supporting their potential use in treating inflammatory diseases.
Q & A
Q. Optimization Strategies :
- Temperature : Pyrazole ring formation often requires reflux (~80–100°C) in polar aprotic solvents (e.g., DMF, DMSO) .
- Catalysts : Use of piperidine or p-toluenesulfonic acid (PTSA) to accelerate cyclization steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate intermediates .
How is the structural integrity of this compound confirmed post-synthesis?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign peaks to confirm pyrazole (δ 7.5–8.5 ppm for aromatic protons), oxane (δ 3.5–4.5 ppm for methylene protons), and pyrrole (δ 6.0–7.0 ppm) moieties .
- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using C18 columns and UV detection .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+ ~367–369 g/mol based on analogs) .
What biological activities are predicted for this compound based on structural analogs, and what assays validate these activities?
Q. Basic Research Focus
- Predicted Activities :
- Anticancer : Pyrazole derivatives inhibit kinases (e.g., EGFR, VEGFR) via competitive binding .
- Anti-inflammatory : Pyrrole-acetamide moieties modulate COX-2 or NF-κB pathways .
- Validation Assays :
- In vitro : MTT assays for cytotoxicity (IC50 determination) .
- Enzyme Inhibition : Fluorescence polarization assays for kinase activity .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced Research Focus
- Data Discrepancy Sources :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms .
- Compound Purity : Impurities >5% may skew results; revalidate via HPLC-MS .
- Resolution Strategies :
- Dose-Response Curves : Establish consistent IC50 values across multiple replicates.
- Structural Confirmation : Re-examine stereochemistry (e.g., chiral centers in oxane) via X-ray crystallography .
What computational methods predict the binding interactions of this compound with biological targets?
Q. Advanced Research Focus
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite to model interactions with kinases (PDB: 1M17) .
- Key Interactions : Hydrogen bonding with catalytic lysine residues; hydrophobic contacts with pyrrole .
- MD Simulations :
- AMBER/CHARMM : Assess binding stability over 100 ns trajectories .
How can synthetic yields be improved for the critical pyrazole-oxane coupling step?
Q. Advanced Research Focus
- Reaction Engineering :
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) with controlled heating .
- Catalytic Systems : Employ Pd/C or CuI for Suzuki-Miyaura coupling of halogenated intermediates .
- Solvent Screening : Test ionic liquids (e.g., [BMIM][BF4]) for enhanced solubility of polar intermediates .
What are the stability profiles of this compound under varying storage conditions?
Q. Advanced Research Focus
- Degradation Pathways :
- Hydrolysis : Susceptibility of the acetamide group to aqueous/acidic conditions .
- Oxidation : Pyrrole ring degradation under light exposure; mitigate with amber vials .
- Analytical Monitoring :
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks; track via HPLC .
How does the stereochemistry of the oxane moiety influence biological activity?
Q. Advanced Research Focus
- Stereoisomer Synthesis :
- Chiral Resolution : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
- Activity Comparison :
- Enantiomer A : Higher VEGFR-2 inhibition (IC50 = 0.2 μM vs. 1.5 μM for Enantiomer B) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
